5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
3-[(2,5-dimethylphenoxy)methyl]-4-ethyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-4-16-12(14-15-13(16)18)8-17-11-7-9(2)5-6-10(11)3/h5-7H,4,8H2,1-3H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCLFZJJHNANPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)COC2=C(C=CC(=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395513 | |
| Record name | 5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588673-86-3 | |
| Record name | 5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Thiosemicarbazide Intermediates
The most widely reported method involves the cyclization of thiosemicarbazide precursors. A representative protocol includes:
- Formation of Thiosemicarbazide : Reacting 2,5-dimethylphenol with chloroacetic acid in dimethylformamide (DMF) under reflux to form 2-(2,5-dimethylphenoxy)acetohydrazide.
- Cyclization with Carbon Disulfide : Treating the hydrazide with carbon disulfide (CS₂) in ethanol under alkaline conditions (KOH or NaOH) to form the triazole-thiol ring.
Reaction Conditions :
Key Reaction :
$$
\text{2-(2,5-Dimethylphenoxy)acetohydrazide} + \text{CS}_2 \xrightarrow{\text{KOH, EtOH}} \text{Triazole-thiol intermediate}
$$
Alkylation and Thiolation
Post-cyclization, the ethyl group is introduced via alkylation:
- Alkylation with Ethyl Bromide : Reacting the triazole-thiol intermediate with ethyl bromide in acetone using potassium carbonate as a base.
- Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane).
Optimized Parameters :
Microwave-Assisted Synthesis
Accelerated Cyclization
Microwave irradiation reduces reaction times significantly. A modified protocol involves:
- Microwave Cyclization : Irradiating a mixture of 2,5-dimethylphenol, thiourea, and hydrazine hydrate in ethanol at 150 W for 15–20 minutes.
- In Situ Alkylation : Adding ethyl iodide directly post-cyclization under continuous irradiation.
Advantages :
Data Comparison :
| Parameter | Conventional | Microwave |
|---|---|---|
| Time (hours) | 8–12 | 0.25–0.5 |
| Yield (%) | 70–85 | 80–90 |
| Purity (HPLC) | 92–95% | 95–98% |
Industrial-Scale Production
Continuous Flow Reactor Systems
For large-scale synthesis, flow chemistry methods are employed:
- Reactor Design : Tubular reactor with in-line mixing of 2,5-dimethylphenol, ethyl isothiocyanate, and hydrazine hydrate.
- Conditions :
Output :
Analytical Validation
Spectroscopic Characterization
Chromatographic Purity Assessment
| Method | Conditions | Purity (%) |
|---|---|---|
| HPLC | C18 column, MeOH:H₂O (70:30), 1 mL/min | 98.5 |
| TLC | Silica gel, EtOAc:Hexane (1:1) | Rf = 0.42 |
Challenges and Optimization
Common Side Reactions
Solvent and Catalyst Screening
| Solvent | Catalyst | Yield (%) |
|---|---|---|
| DMF | K₂CO₃ | 78 |
| Ethanol | NaOH | 65 |
| Acetonitrile | Et₃N | 70 |
Chemical Reactions Analysis
5-[(2,5-Dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is known to affect cellular processes by modulating enzyme activities .
Comparison with Similar Compounds
Similar compounds include other triazole derivatives and phenoxy-substituted molecules. For example:
5-[(2,4-Dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol: This compound has a similar structure but with a different substitution pattern on the phenoxy group.
2-[[5-[(2,6-dimethylphenoxy)methyl]-4-ethyl-1,2,4-triazol-3-yl]thio]-1-(4-phenyl-1-piperazinyl)ethanone: This compound has additional functional groups, making it more complex. The uniqueness of 5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol lies in its specific substitution pattern, which influences its reactivity and biological activity
Biological Activity
5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS Number: 588673-86-3) is a compound of interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various studies.
- Molecular Formula : C13H17N3OS
- Molecular Weight : 263.36 g/mol
- IUPAC Name : this compound
- Purity : 95%
Antioxidant Activity
Research has demonstrated that triazole derivatives exhibit significant antioxidant properties. For instance, compounds similar to this compound have been evaluated using DPPH and ABTS assays. These assays measure the ability of compounds to scavenge free radicals. The results indicated that triazole derivatives possess strong antioxidant capabilities comparable to standard antioxidants like ascorbic acid .
Antibacterial Activity
The antibacterial efficacy of triazole compounds has been well-documented. In vitro studies have shown that derivatives of 1,2,4-triazole exhibit activity against various Gram-positive and Gram-negative bacteria. Specifically, compounds related to this compound have demonstrated Minimum Inhibitory Concentration (MIC) values indicating potent antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus .
Table 1: Antibacterial Activity of Triazole Derivatives
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 12 |
| Compound B | S. aureus | 8 |
| Compound C | Candida albicans | 15 |
Anticancer Activity
The anticancer potential of triazole derivatives has also been explored. Studies indicate that certain derivatives can inhibit the growth of cancer cell lines, such as colon carcinoma (HCT116) and breast cancer (T47D). For example, a related compound showed an IC50 value of 6.2 µM against HCT116 cells . The mechanism often involves inducing apoptosis in cancer cells through various pathways.
The biological activity of triazole derivatives can be attributed to their ability to interact with specific biological targets:
- Enzyme Inhibition : Triazoles often inhibit enzymes critical for bacterial cell wall synthesis and cancer cell proliferation.
- Radical Scavenging : Their chemical structure allows them to donate electrons and neutralize free radicals.
- Binding Affinity : Molecular docking studies reveal high binding affinities to bacterial enzymes, suggesting robust interactions that underpin their antibacterial action .
Study on Antioxidant and Antibacterial Properties
A comprehensive study evaluated the antioxidant and antibacterial activities of several triazole derivatives. The results highlighted that compounds with specific substitutions on the phenyl ring exhibited enhanced activity compared to unsubstituted analogs. The study concluded that structural modifications could significantly influence the biological efficacy of these compounds .
Clinical Implications
The promising biological activities of triazole derivatives suggest potential therapeutic applications in treating infections and cancers. Ongoing research aims to optimize these compounds for better efficacy and lower toxicity profiles.
Q & A
Q. What are the common synthetic routes for 5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol?
- Methodological Answer : The compound is typically synthesized via cyclization of thiosemicarbazide intermediates followed by alkylation. Key steps include:
- Formation of a hydrazide intermediate by reacting 2,5-dimethylphenoxyacetic acid with thiosemicarbazide.
- Cyclization under reflux in dimethyl sulfoxide (DMSO) or ethanol to yield the 1,2,4-triazole-3-thiol core.
- Alkylation at the 4-position using ethyl iodide or bromoethane in basic media (e.g., NaOH/ethanol) .
- Purification via recrystallization using water-ethanol mixtures (65% average yield) .
Q. How are the physicochemical properties of this compound characterized?
- Methodological Answer : Characterization involves:
Q. What biological activities have been reported for this compound and its analogs?
- Methodological Answer : Triazole-3-thiol derivatives exhibit:
- Antimicrobial activity : Tested via agar diffusion assays against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 16–64 µg/mL .
- Antifungal activity : Evaluated using microdilution methods, showing efficacy against Aspergillus niger .
- Structure-activity relationships (SAR) indicate that methoxy and alkyl substituents enhance activity .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing derivatives with enhanced bioactivity?
- Methodological Answer : Optimization strategies include:
- Solvent selection : DMSO improves cyclization efficiency compared to ethanol .
- Temperature control : Reflux at 80–90°C for 18 hours ensures complete cyclization .
- Alkylation optimization : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance S-alkylation yields .
- Computer-assisted prediction : Tools like PASS Online® prioritize derivatives with predicted antimicrobial or antifungal activity .
Q. How do structural modifications (e.g., alkylation, salt formation) affect pharmacological activity?
- Methodological Answer :
- Alkylation : Introducing ethyl or phenethyl groups at the 4-position increases lipophilicity, improving membrane permeability and bioactivity .
- Salt formation : Sodium or potassium salts of thioacetic acid derivatives show enhanced solubility and bioavailability. For example, morpholine salts exhibit 2–4x lower MIC values than parent acids .
- Mannich base derivatives : Incorporating aminomethyl groups via formaldehyde and secondary amines broadens antifungal spectra .
Q. What computational methods are used to predict the biological activity of novel derivatives?
- Methodological Answer :
- PASS Online® : Predicts antimicrobial, antifungal, and toxicity profiles based on structural descriptors .
- Molecular docking : Screens derivatives against target enzymes (e.g., CYP51 for antifungals) to prioritize synthesis .
- QSAR models : Relate substituent electronic parameters (e.g., Hammett constants) to bioactivity, guiding rational design .
Q. How can researchers resolve contradictions in reported biological data (e.g., variable MIC values)?
- Methodological Answer : Contradictions arise from:
- Strain variability : Use standardized strains (e.g., ATCC controls) and protocols (CLSI guidelines) .
- Substituent effects : Compare analogs with identical substituents (e.g., 2,4-dimethoxy vs. 3,4-dimethoxy phenyl groups) .
- Solubility differences : Normalize assays using DMSO controls (<1% v/v) to avoid solvent interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
